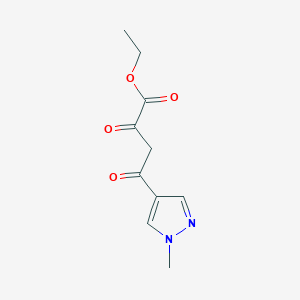![molecular formula C9H14O B1661111 5,5-Dimethylbicyclo[4.1.0]heptan-2-one CAS No. 88105-44-6](/img/structure/B1661111.png)
5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Overview
Description
“5,5-Dimethylbicyclo[4.1.0]heptan-2-one” is a chemical compound with the linear formula C8H12O2 . It has a molecular weight of 140.184 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H12O2 . It has a molecular weight of 140.184 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 140.184 and a linear formula of C8H12O2 .
Scientific Research Applications
1. Structural Analysis
5,5-Dimethylbicyclo[4.1.0]heptan-2-one has been a subject of interest in structural analysis. For example, Palin et al. (2008) explored the low-temperature structure of a similar compound, nopinone, which solidifies below 260 K. This study provided insights into the orthorhombic, ordered structure of such compounds at low temperatures (Palin, Brunelli, Wright, Pattison, & Fitch, 2008).
2. Polymer Synthesis
Another significant application is in the synthesis of polymers. Devine et al. (1982) demonstrated the production of a high-trans, isotactic polymer of 5,5-dimethylbicyclo[2.2.1]hept-2-ene using a specific ring-opening polymerization method, highlighting the chemical's potential in polymer science (Devine, Ho, Ivin, Mohamed, & Rooney, 1982).
3. Key Intermediate in Synthesis
Rosini et al. (1991) discussed the preparation of enantiomers of 2,5-Dimethylbicyclo[3.2.0]heptan-endo-2-ol, a key intermediate in synthesizing grandisol, using this compound derivatives. This highlights its role in the synthesis of complex organic compounds (Rosini, Marotta, Raimondi, & Righi, 1991).
4. Crystallography Comparative Studies
In the field of crystallography, Jaworska et al. (2012) conducted comparative studies of chiral derivatives of this compound. This research contributes to our understanding of the molecular dynamics and structural properties of such compounds (Jaworska, Pawlak, Kruszyński, Ćwiklińska, & Krzemiński, 2012).
5. Chiral Synthesis of Complex Molecules
This compound is also used in the chiral synthesis of more complex molecules. For instance, Kato et al. (1990) reported its use in the synthesis of elemanoids, demonstrating its versatility in organic synthesis (Kato, Vogler, Tooyama, & Yoshikoshi, 1990).
properties
IUPAC Name |
5,5-dimethylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)4-3-8(10)6-5-7(6)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIFBOQTQEYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616853 | |
| Record name | 5,5-Dimethylbicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88105-44-6 | |
| Record name | 5,5-Dimethylbicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Thiophen-2-ylmethyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1661032.png)






![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)



